2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers should source this specific 2-chloro-6-substituted regioisomer (CAS 1314406-53-5) for structure-activity relationship (SAR) studies. The precise substitution pattern is critical; the ortho-chloro group acts as a handle for cross-coupling, while the cyclopropylcarbonyl moiety improves metabolic stability and conformational constraint. Using alternative regioisomers or non-chlorinated analogs introduces uncontrolled variables, potentially invalidating biological assay data. This building block is essential for constructing compound libraries where molecular rigidity and target selectivity are paramount, and it offers distinct reactivity not found in simpler alkyl or aryl analogs.

Molecular Formula C11H10ClNO3
Molecular Weight 239.655
CAS No. 1314406-53-5
Cat. No. B577630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid
CAS1314406-53-5
Synonyms2-Chloro-6-[(cyclopropylcarbonyl)aMino]benzoic Acid
Molecular FormulaC11H10ClNO3
Molecular Weight239.655
Structural Identifiers
SMILESC1CC1C(=O)NC2=C(C(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C11H10ClNO3/c12-7-2-1-3-8(9(7)11(15)16)13-10(14)6-4-5-6/h1-3,6H,4-5H2,(H,13,14)(H,15,16)
InChIKeyWJMMUJYVKAYTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS 1314406-53-5) – Differentiated Building Block for Medicinal Chemistry


2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS 1314406-53-5), also known as CCABA, is a specialized research chemical from the benzoic acid class. It is primarily utilized as a versatile building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry programs . Its unique molecular structure, characterized by a chloro-substituted benzoic acid core with a cyclopropylcarbonyl amino group at the 6-position, imparts distinct physicochemical properties that are essential for developing novel bioactive compounds .

Critical Evaluation: Why 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid Cannot Be Substituted by Common Analogs


Simple substitution with other cyclopropylcarbonyl-aminobenzoic acid regioisomers or non-chlorinated analogs is not scientifically sound for most research applications. The precise substitution pattern (2-chloro, 6-amino) is critical, as the position of the electron-withdrawing chloro group and the amide linkage directly influences the compound's electronic environment, conformational stability, and hydrogen-bonding capacity . Furthermore, the incorporation of a cyclopropyl group is a recognized strategy in drug design to enhance metabolic stability and constrain molecular conformation, effects which are not recapitulated by simpler alkyl or aryl analogs . Using an incorrect regioisomer or a less constrained analog introduces uncontrolled variables into synthetic pathways or biological assays, potentially leading to invalid structure-activity relationship (SAR) data and failed optimization campaigns .

Quantitative Evidence Guide: Verifiable Differentiation of 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid


Evidence 1: Unique Substitution Pattern Confers Distinct Physicochemical Profile

The specific 2-chloro-6-[(cyclopropylcarbonyl)amino] substitution pattern yields a unique physicochemical profile compared to its regioisomers and other analogs. The compound exhibits a calculated density of 1.5±0.1 g/cm³ and a predicted boiling point of 467.1±35.0 °C at 760 mmHg . These properties, dictated by the precise arrangement of its functional groups, directly influence its solubility, chromatographic behavior, and reactivity profile, making it a distinct entity for chemical synthesis and analytical method development.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Evidence 2: Differential Conformational and Electronic Profile via 2-Chloro Substituent

The 2-chloro substituent ortho to the carboxylic acid moiety introduces both steric and electronic effects that are absent in non-chlorinated analogs like 4-[(cyclopropylcarbonyl)amino]benzoic acid . This substitution can influence the pKa of the carboxylic acid, the planarity of the amide bond, and the overall molecular conformation, which is critical for target binding. In contrast, the 4-substituted analog, which is used to prepare cathepsin S inhibitors, has a dihedral angle of 63.2° between its benzene and cyclopropane rings, a conformation that is likely altered in the target compound due to the ortho-chloro group [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Conformational Analysis

Evidence 3: Predicted Metabolic Stability Advantage Over Non-Cyclopropyl Analogs

The incorporation of a cyclopropyl ring is a well-established medicinal chemistry strategy to enhance metabolic stability. The cyclopropylcarbonyl group is known to improve metabolic stability, increase biological activity, enhance drug efficacy, and reduce plasma clearance by limiting polypeptide conformation and slowing hydrolysis . While direct in vitro microsomal stability data for 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic acid is not available, the presence of this group provides a class-level inference of superior stability compared to analogs with more labile groups, such as simple acetyl or other alkyl amides.

Drug Discovery Pharmacokinetics Metabolic Stability

Optimized Application Scenarios for 2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid (CAS 1314406-53-5)


Medicinal Chemistry: Synthesis of Constrained Analog Libraries

This compound is ideally suited for the synthesis of compound libraries where conformational constraint and metabolic stability are desired. The cyclopropyl group acts as a bioisostere for alkenes or larger rings, locking the molecule into a specific geometry that can improve target binding affinity and selectivity . The presence of the chloro and carboxylic acid moieties provides additional handles for further derivatization, enabling the rapid exploration of chemical space around a core scaffold.

Organic Synthesis: Use as a Scaffold in Cross-Coupling Reactions

The 2-chloro substituent on the aromatic ring serves as a functional handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the elaboration of the core scaffold . This makes the compound a strategic building block for constructing more complex, drug-like molecules through established synthetic methodologies. Its predicted physicochemical properties (density: 1.5±0.1 g/cm³) are relevant for optimizing reaction conditions and work-up procedures .

Chemical Biology: Generation of Conformationally-Restricted Chemical Probes

The unique conformational constraints imposed by the ortho-chloro and cyclopropylcarbonyl groups make this compound a valuable precursor for generating chemical probes. Such probes are essential tools for investigating biological targets where molecular shape and rigidity are crucial determinants of binding and function. The compound's distinct substitution pattern ensures it engages biological systems differently than its regioisomers, enabling more precise target interrogation.

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